4-ethoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
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Overview
Description
4-ethoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by its unique structure, which includes an ethoxy group, two methyl groups, and a pyridinyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to form the benzenesulfonamide core.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with the benzenesulfonamide under acidic or basic conditions.
Attachment of the Pyridinyl Group: The final step involves the coupling of the pyridinyl group to the benzenesulfonamide core, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-ethoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-ethoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes involved in bacterial folic acid synthesis, leading to the disruption of bacterial growth and replication. The ethoxy and pyridinyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-2,3,5-trimethyl-N-(3-pyridinylmethyl)benzenesulfonamide
- 4-ethoxy-2,3-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
Uniqueness
4-ethoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the ethoxy group and the specific positioning of the methyl and pyridinyl groups can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-ethoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-5-21-14-8-9-15(13(4)12(14)3)22(19,20)18-16-11(2)7-6-10-17-16/h6-10H,5H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPPQDQBIKDPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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